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Compound of Interest

Compound Name:
2-(4-Methoxyphenyl)-1,3,4-

oxadiazole

Cat. No.: B1297989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the

heterocyclic compound 2-(4-methoxyphenyl)-1,3,4-oxadiazole, a molecule of interest in

medicinal chemistry and materials science. This document details the expected nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along

with a representative experimental protocol for its synthesis.

Spectroscopic Data
The structural confirmation of 2-(4-methoxyphenyl)-1,3,4-oxadiazole relies on a combination

of spectroscopic techniques. While a complete, unified experimental dataset for this specific

molecule is not readily available in single literature sources, data from closely related analogs

allows for a reliable prediction of its spectral properties. The following tables summarize the

anticipated and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.90 - 9.10 s 1H Oxadiazole-H (C5-H)

~7.90 - 8.10 d 2H
Aromatic-H (ortho to

oxadiazole)

~7.00 - 7.20 d 2H
Aromatic-H (meta to

oxadiazole)

~3.80 - 3.90 s 3H Methoxy (-OCH₃)

Note: Predicted values are based on spectral data of similar 1,3,4-oxadiazole structures. The

exact chemical shift of the oxadiazole proton can vary.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

Chemical Shift (δ) ppm Assignment

~165.0 Oxadiazole-C (C2)

~162.0 Oxadiazole-C (C5)

~161.0 Aromatic-C (para, attached to -OCH₃)

~128.0 Aromatic-C (ortho to oxadiazole)

~116.0 Aromatic-C (ipso, attached to oxadiazole)

~114.0 Aromatic-C (meta to oxadiazole)

~55.5 Methoxy (-OCH₃)

Note: Predicted values are based on spectral data of analogous compounds. For instance, the

carbon atoms of the oxadiazole ring in similar structures typically appear in the 161-165 ppm

range.[1]

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretching (Aromatic)

~2950 - 2850 Medium
C-H stretching (Aliphatic, -

OCH₃)

~1610 - 1580 Strong
C=N stretching (Oxadiazole

ring)

~1550 - 1450 Strong C=C stretching (Aromatic ring)

~1250 - 1200 Strong
C-O-C stretching (Asymmetric,

Aryl ether)

~1100 - 1000 Strong

C-O-C stretching (Symmetric,

Aryl ether) and Oxadiazole ring

vibrations

Note: The IR spectrum of the related compound 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole

shows characteristic bands in these regions.[2]

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 2-(4-Methoxyphenyl)-1,3,4-
oxadiazole

m/z Interpretation

176 Molecular Ion [M]⁺

135 [M - CH₃-N=O]⁺ or [4-methoxyphenyl-C≡N]⁺

107 [4-methoxyphenyl]⁺

77 [C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the general behavior of 1,3,4-

oxadiazoles under electron impact, which often involves cleavage of the heterocyclic ring.
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Experimental Protocols
The synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of a

corresponding hydrazide derivative.

Synthesis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This procedure outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-

oxadiazoles, adapted for the target molecule.

Materials:

4-Methoxybenzoyl hydrazide

Triethyl orthoformate

Glacial acetic acid (catalytic amount)

Ethanol

Procedure:

A mixture of 4-methoxybenzoyl hydrazide (1 equivalent) and triethyl orthoformate (2-3

equivalents) in ethanol is prepared.

A catalytic amount of glacial acetic acid is added to the mixture.

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer

chromatography (TLC).

Upon completion of the reaction, the solvent is removed under reduced pressure.

The resulting crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield 2-(4-methoxyphenyl)-1,3,4-oxadiazole.

Spectroscopic Characterization Methods
The synthesized compound should be characterized using the following standard

spectroscopic techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500

MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as

the solvent and tetramethylsilane (TMS) as an internal standard.[2]

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically with the sample prepared as a KBr pellet.[2]

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass

spectrometer.

Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for 2-(4-methoxyphenyl)-1,3,4-
oxadiazole.
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Caption: Synthetic pathway for 2-(4-methoxyphenyl)-1,3,4-oxadiazole.

Logical Relationship of Spectroscopic Analysis
This diagram shows the relationship between the synthesized compound and the analytical

techniques used for its characterization.
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Spectroscopic Techniques
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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